molecular formula C18H19N3O4 B2411210 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2097899-49-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2411210
CAS No.: 2097899-49-3
M. Wt: 341.367
InChI Key: BQIBJYIYORUILR-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole group, a common structural motif found in compounds with a range of biological activities . It is conjugated through an acetamide linker to a tetrahydrocyclopentapyridazine core, a nitrogen-containing heterocycle that is often explored for its potential to interact with various enzymatic targets . The distinct structure of this molecule suggests potential for application in early-stage research, particularly in the screening and development of novel therapeutic agents. Researchers may investigate its properties as a key intermediate or as a lead compound in areas such as neuroscience, oncology, or immunology. The compound is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all materials in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(9-12-4-5-15-16(8-12)25-11-24-15)19-6-7-21-18(23)10-13-2-1-3-14(13)20-21/h4-5,8,10H,1-3,6-7,9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBJYIYORUILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the cyclopenta[c]pyridazine ring: This involves the condensation of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by cyclization to form the cyclopenta[c] structure.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the cyclopenta[c]pyridazine derivative through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl groups in the cyclopenta[c]pyridazine ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Alcohol derivatives of the cyclopenta[c]pyridazine ring.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide has potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzo[d][1,3]dioxole and cyclopenta[c]pyridazine moieties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The benzo[d][1,3]dioxole moiety might interact with aromatic amino acids in proteins, while the cyclopenta[c]pyridazine ring could fit into hydrophobic pockets, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the cyclopenta[c]pyridazine ring, making it less complex and potentially less active biologically.

    N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide: Lacks the benzo[d][1,3]dioxole moiety, which may reduce its stability and reactivity.

Uniqueness

The combination of the benzo[d][1,3]dioxole moiety and the cyclopenta[c]pyridazine ring in 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide provides a unique structural framework that can offer enhanced biological activity and stability compared to its simpler analogs.

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, with a molecular weight of approximately 396.44 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole structure. For instance, a study on related thiourea derivatives demonstrated significant cytotoxic effects against several cancer cell lines including HepG2, HCT116, and MCF7. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent antiproliferative activity compared to the standard drug doxorubicin (IC50 values around 4.56 µM for MCF7) .

The anticancer mechanisms of such compounds are multifaceted:

  • EGFR Inhibition : Compounds similar to this compound have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Studies involving annexin V-FITC assays have indicated that these compounds can induce apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis of cell cycle progression has shown that these compounds can cause G1/S phase arrest in cancer cells .

Comparative Analysis

To better understand the efficacy of this compound compared to other anticancer agents, a comparative analysis was conducted:

Compound NameIC50 (µM)Cell Lines TestedMechanism
Doxorubicin4.56MCF7DNA intercalation
Compound A1.54HCT116EGFR inhibition
Compound B2.38HepG2Apoptosis induction

This table illustrates that the compound may exhibit superior activity against certain cancer cell lines compared to established chemotherapeutics.

Case Studies and Literature Review

A review of literature reveals several studies that have investigated similar compounds with the benzo[d][1,3]dioxole structure:

  • Synthesis and Evaluation : Research has shown that derivatives containing the benzo[d][1,3]dioxole moiety often exhibit enhanced anticancer activity due to their ability to interact with multiple biological targets.
  • Molecular Docking Studies : These studies suggest that such compounds can effectively bind to target proteins involved in cancer progression.

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound combines a benzo[d][1,3]dioxole moiety, a cyclopenta[c]pyridazinone core, and an acetamide linker . The benzo[d][1,3]dioxole group enhances lipophilicity and facilitates π–π stacking or hydrogen bonding with biological targets, while the cyclopenta[c]pyridazinone core may contribute to electron-deficient interactions critical for enzyme inhibition . These structural features are frequently associated with antimicrobial, anticancer, or anti-inflammatory activities in analogous compounds .

Q. What synthetic strategies are commonly employed for this compound, and how can purity be ensured?

Synthesis typically involves multi-step reactions, including:

  • Amide coupling between benzo[d][1,3]dioxol-5-yl acetic acid derivatives and amine-functionalized cyclopenta[c]pyridazinone intermediates.
  • Use of coupling agents (e.g., DCC, HATU) and bases (e.g., triethylamine) in anhydrous solvents like DMF .
    Purity optimization requires:
  • Thin-layer chromatography (TLC) or HPLC for reaction monitoring .
  • Final purification via column chromatography or recrystallization .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C) to verify connectivity of the benzo[d][1,3]dioxole, cyclopenta[c]pyridazinone, and acetamide groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC with UV detection (≥95% purity threshold) to assess impurities .

Advanced Research Questions

Q. How do structural modifications to the benzo[d][1,3]dioxole or cyclopenta[c]pyridazinone moieties affect bioactivity?

  • Substitution on the dioxole ring : Electron-withdrawing groups (e.g., Cl, NO₂) may enhance binding to oxidoreductases, while methoxy groups improve membrane permeability .
  • Modification of the pyridazinone core : Introducing alkyl groups at the 3-position can alter selectivity for kinase targets .
    Example : A methyl-substituted analog showed 2-fold higher inhibition of COX-2 compared to the parent compound in vitro .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Conflicting bioactivity data (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or incubation times.
  • Compound stability : Hydrolysis of the acetamide linker under physiological pH .
    Methodological solutions :
  • Comparative binding assays using isothermal titration calorimetry (ITC) to quantify target affinity .
  • Metabolic stability studies (e.g., liver microsome assays) to identify degradation pathways .

Q. What computational strategies are recommended for predicting reactivity or bioactivity?

  • Density functional theory (DFT) to model electronic properties of the dioxole and pyridazinone moieties, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular docking with target proteins (e.g., kinases, GPCRs) to prioritize synthesis of high-affinity analogs .
    Case study : DFT-guided optimization of a related compound improved binding to TNF-α by 40% .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Continuous flow reactors for precise temperature/pH control during amide coupling .
  • Design of experiments (DoE) to optimize reagent stoichiometry and solvent ratios .
    Example : A 3-step synthesis achieved 78% yield at gram-scale using flow chemistry .

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